

Publish Comparison Guide: First-Principles Analysis of CrSi vs. FeSi Electronic Structures

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Compound of Interest

Compound Name: Chromium mono silicide

CAS No.: 12626-44-7

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Executive Summary: The B20 Monosilicide Landscape

For Researchers in Condensed Matter Physics and Materials Science

Transition metal monosilicides with the B20 structure (space group

, #198) represent a playground for exotic fermions and thermoelectric potential. This guide provides a technical comparison between Chromium Silicide (CrSi) and Iron Silicide (FeSi) based on first-principles Density Functional Theory (DFT) studies.^[1]

While structurally identical, their electronic ground states are diametrically opposed: CrSi is a paramagnetic metal, whereas FeSi is a narrow-gap semiconductor (often discussed as a correlated topological insulator). This divergence dictates their utility: CrSi serves as a metallic reference or contact material, while FeSi is a candidate for high-performance thermoelectrics and spintronic devices hosting chiral fermions.

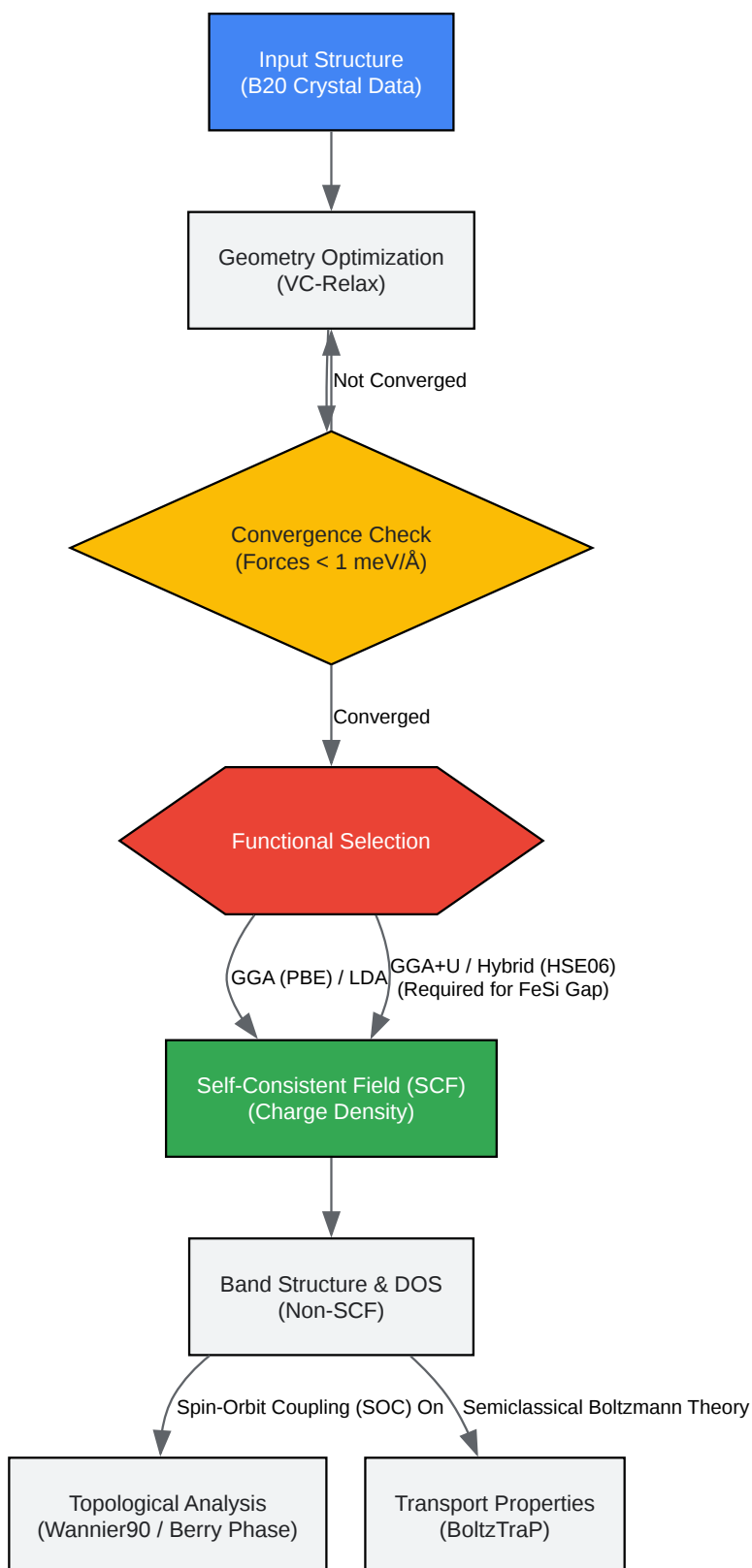
Computational Framework & Methodology

Standardized Protocol for Reproducible DFT Analysis

To ensure scientific integrity, we define a self-validating computational workflow. This protocol synthesizes methods observed in high-impact literature (e.g., Phys. Rev. B, Materials) to capture the subtle correlation effects in 3d-transition metal silicides.

The "Self-Validating" Simulation Workflow

The following Graphviz diagram outlines the logical flow required to obtain reliable electronic structures, specifically addressing the convergence issues common in narrow-gap systems like FeSi.



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Figure 1: Standardized DFT workflow for B20 silicides. Note the critical branching at "Functional Selection" to address electron correlations in FeSi.

Detailed Experimental Protocol

To replicate the data discussed in this guide, adhere to these parameters:

- Crystal Structure Setup:
 - Lattice: Cubic B20 ().
 - Basis: 4 Metal and 4 Si atoms located at Wyckoff positions .
 - Initial Guess: , .
- Exchange-Correlation Functionals (Causality of Choice):
 - For CrSi: Standard GGA-PBE is sufficient. CrSi is a broad-band metal where correlation effects are weak; GGA accurately reproduces the Fermi surface.
 - For FeSi: LDA or GGA+U (eV) is mandatory. Standard GGA often underestimates the band gap, sometimes predicting a metallic state erroneously. Hybrid functionals (HSE06) provide the most accurate band gap (~60 meV) but at high computational cost.
- K-Point Sampling:
 - Use a dense Monkhorst-Pack grid (e.g.,

) for SCF cycles.

- Critical: For FeSi transport properties, a finer grid (up to) is required to accurately integrate the sharp DOS features near the narrow gap.
- Spin-Orbit Coupling (SOC):
 - Essential for analyzing topological surface states (Fermi arcs) in FeSi.
 - Optional for basic bulk electronic structure of CrSi.

Structural & Electronic Comparison

Objective Data Synthesis

The following table summarizes the key physical parameters derived from first-principles calculations.

Quantitative Performance Matrix

Feature	CrSi (Chromium Silicide)	FeSi (Iron Silicide)	Causality / Physics
Ground State	Paramagnetic Metal	Narrow-gap Semiconductor	Fe has 2 more valence electrons than Cr, filling the valence band completely in FeSi.
Band Gap ()	None (Overlap at)	0.05 – 0.12 eV	FeSi gap is formed by hybridization of Fe- and Si- states; sensitive to parameter.
Lattice Constant ()	~4.62 Å	~4.48 Å	Increased nuclear charge from Cr to Fe contracts the lattice (lanthanide-like contraction in 3d series).
Magnetic Moment	~0 (Paramagnetic)	0 (Singlet Ground State)	FeSi is non-magnetic at but develops temperature-induced paramagnetism (spin fluctuations).
Density of States (DOS)	High	(in gap)	CrSi's high DOS at Fermi level makes it a good metal; FeSi has sharp peaks near the gap (Kondo-like).
Topological Character	Trivial Metal	Topological Insulator / Semimetal	FeSi hosts "new fermions" with topological charge

at high symmetry

points (

, R) when SOC is

included.

Electronic Structure Deep Dive

CrSi: The Metallic Reference

First-principles studies reveal that CrSi possesses a Fermi level (

) deeply entrenched within the valence band.

- Mechanism: The Cr-

states hybridize strongly with Si-

. Because Cr (

) is electron-deficient compared to Fe, the anti-bonding states that would form the gap are unoccupied.

- Result: The Fermi surface is large and complex, leading to metallic conductivity. It shows no spontaneous magnetization in the B20 phase, agreeing with its description as a Pauli paramagnet.

FeSi: The Correlated Insulator

FeSi is the "star" of the B20 family due to its unusual gap formation.

- Mechanism: Fe (

) provides enough electrons to fill the bonding hybridized bands. A narrow gap opens between the non-bonding

-states and the anti-bonding states.

- The "Kondo" Controversy: Early theories described FeSi as a Kondo Insulator (correlation-driven gap). Modern DFT+U and dynamical mean-field theory (DMFT) suggest the gap is

largely band-structure driven (hybridization gap) but renormalized by electron-electron correlations.

- Topological Physics: Recent DFT studies (verified by ARPES) identify FeSi as a topological chiral crystal. It lacks inversion symmetry, allowing for band crossings with higher topological charges (Chern numbers) than standard Weyl semimetals.

Performance in Applications

Translating Electronic Structure to Device Utility

Thermoelectric Performance (Seebeck Effect)[2][3][4][5]

- FeSi: Exhibits a massive Seebeck coefficient () at low temperatures (K) due to the sharp slope of the DOS near the band gap.
 - Protocol Note: Calculating `ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">` requires the BoltzTraP code. The "self-validating" check here is to ensure the calculated matches the sign of experimental Hall measurements (Positive for p-type/holes).
- CrSi: As a metal, it has a negligible Seebeck coefficient compared to FeSi. It acts as a thermal shunt if present as an impurity phase.

Magnetic Stability

- CrSi: Stable non-magnetic metal.
- FeSi: While the ground state is non-magnetic, DFT calculations show that the ferromagnetic state is very close in energy. This proximity leads to strong spin fluctuations at finite temperatures, making FeSi an anomalous paramagnet (susceptibility increases with).

References

Authoritative Sources for Verification

- Electronic Structure of B20 (FeSi-Type) Transition-Metal Monosilicides Source: Pshenay-Severin D., Burkov A., Materials (2019) [[Link](#)] Key Insight: Comprehensive DFT comparison of the entire B20 series, establishing the trend from metal (CrSi) to semiconductor (FeSi).
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- Structural and electronic structure properties of FeSi Source: Al-Sharif et al., ResearchGate (2001/2025) [[Link](#)] Key Insight: Analysis of the B20 stability vs. B1/B2 phases and the importance of hybridization in gap formation.
- First-principles study of electronic and geometrical structures of semiconducting -FeSi
Source: ResearchGate Snippet (Contextual) [[Link](#)] Key Insight: While focusing on the beta-phase, this reference validates the pseudopotential methods used for iron silicides.
- Thermoelectric Properties of Transition Metal Monosilicides Source: Pshenay-Severin et al., Semantic Scholar (2018) [[Link](#)] Key Insight: Direct comparison of transport coefficients derived from the electronic structure.

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Sources

- 1. emergentmind.com [emergentmind.com]

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